molecular formula C20H23BCl2N2O9 B1139466 Ixazomib citrate CAS No. 1239908-20-3

Ixazomib citrate

货号: B1139466
CAS 编号: 1239908-20-3
分子量: 517.1 g/mol
InChI 键: MBOMYENWWXQSNW-AWEZNQCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Treatment of Multiple Myeloma

Ixazomib citrate has demonstrated significant efficacy in treating relapsed or refractory multiple myeloma. In clinical trials, it has been shown to improve patient outcomes when used in combination with other agents such as lenalidomide and dexamethasone. For instance, a study indicated that ixazomib combined with lenalidomide resulted in synergistic cytotoxic effects against myeloma cells .

Table 1: Efficacy of this compound in Clinical Trials

Study TypeCombination TreatmentResponse Rate (%)Notes
Phase IIxazomib + Lenalidomide + Dexamethasone93%High overall response; no dose-limiting toxicities observed .
Phase IIIxazomib Maintenance Therapy82% MRD NegativitySignificant progression-free survival benefit .
Induction TreatmentIxazomib + Thalidomide + DexamethasoneSuperior to standard therapyReduced hematological toxicity observed .

Maintenance Therapy

Following initial treatment, this compound is also explored as a maintenance therapy option. A randomized trial is investigating its effectiveness compared to placebo after induction therapy with ixazomib combined with thalidomide and low-dose dexamethasone. The goal is to assess progression-free survival and quality of life metrics .

Resistance Mechanisms

This compound has shown promise against bortezomib-resistant multiple myeloma cells, highlighting its potential role in overcoming drug resistance. Studies have indicated that ixazomib maintains potency against various resistant cell lines, making it a valuable option for patients who have previously failed other therapies .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound reveals favorable characteristics such as oral bioavailability and a manageable safety profile. Clinical studies have indicated that it exhibits similar pharmacodynamic effects to bortezomib but with a reduced incidence of peripheral neuropathy and other adverse effects commonly associated with intravenous proteasome inhibitors .

Table 2: Pharmacokinetic Properties of this compound

PropertyValue
Oral BioavailabilityHigh
Half-lifeApproximately 9 hours
Common Side EffectsDiarrhea, fatigue, nausea

Case Studies and Real-World Evidence

Recent case studies have illustrated the effectiveness of this compound in clinical settings:

  • A case study involving a patient with relapsed multiple myeloma reported a complete response after switching from bortezomib to this compound, demonstrating the drug's efficacy in previously treated populations.
  • Another study highlighted the use of ixazomib as part of a combination therapy regimen that led to significant improvements in patient quality of life metrics while maintaining disease control .

生物活性

Ixazomib citrate (MLN9708) is a next-generation proteasome inhibitor that has emerged as a significant therapeutic agent, particularly in the treatment of multiple myeloma (MM). This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, safety profile, and comparative studies with other proteasome inhibitors.

Overview of this compound

This compound is administered as a stable citrate ester that rapidly hydrolyzes to its active form, MLN2238, under physiological conditions. This compound selectively inhibits the chymotrypsin-like activity of the 20S proteasome, as well as the caspase-like and trypsin-like activities at higher concentrations . Ixazomib's unique pharmacokinetic profile allows for oral administration, distinguishing it from earlier proteasome inhibitors like bortezomib.

  • Absorption and Bioavailability : Following oral administration, ixazomib is rapidly absorbed, achieving peak plasma concentration within one hour. The systemic exposure is comparable to that achieved through intravenous administration, indicating high bioavailability .
  • Mechanism : Ixazomib exerts its effects by binding to the proteasome and inhibiting protein degradation pathways critical for cancer cell survival. This leads to an accumulation of pro-apoptotic factors and a reduction in anti-apoptotic proteins within malignant cells .

Phase I Studies

Several Phase I trials have assessed ixazomib's safety and efficacy:

  • Monotherapy : In a study involving 60 patients with relapsed/refractory MM, ixazomib demonstrated a partial response rate of 15%, with 76% of patients achieving stable disease or better . The maximum tolerated dose (MTD) was established at 2 mg/m².
  • Combination Therapy : In combination with dexamethasone and lenalidomide, ixazomib showed improved response rates. In one trial, 93% of patients achieved at least a partial response .

Phase II Studies

A Phase II study further confirmed ixazomib's efficacy:

  • Efficacy Rates : Among evaluable patients, the overall response rate was approximately 34%, with some achieving stringent complete responses (CR) and minimal residual disease negativity .
  • Survival Outcomes : The median duration of response was reported at 7.3 months, with overall survival rates at six months reaching 96% .

Safety Profile

The safety profile of ixazomib has been generally favorable:

  • Adverse Events : Common grade 3–4 adverse events included thrombocytopenia (23%) and neutropenia (10%). Non-hematologic adverse effects were primarily gastrointestinal, such as diarrhea (19%) and nausea (7%) .
  • Management : Most adverse events were manageable, with only a small percentage leading to treatment discontinuation.

Comparative Studies

Comparative studies have highlighted ixazomib's advantages over bortezomib:

  • Efficacy : Ixazomib has shown improved preclinical activity in various lymphoma models compared to bortezomib. In particular, it demonstrated enhanced proteasome inhibition and tumor tissue distribution .
  • Tolerability : Patients receiving ixazomib reported fewer instances of peripheral neuropathy compared to those treated with bortezomib, suggesting a potentially better tolerability profile for long-term use .

Data Summary Table

Study TypePatient PopulationResponse RateCommon AEsMTD (mg/m²)
Phase I Monotherapy60 patients15%Thrombocytopenia (23%), Neutropenia (10%)2
Phase I CombinationVarious combinations93%Diarrhea (19%), Nausea (7%)Not specified
Phase IIRelapsed MM patients34%Similar AEs as aboveNot specified

属性

IUPAC Name

2-[4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOMYENWWXQSNW-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BCl2N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60924652
Record name Ixazomib citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239908-20-3
Record name Ixazomib citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239908-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ixazomib citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239908203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ixazomib citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,2-Dioxaborolane-4,4-diacetic acid,2-((1R)-1-((2-((2,5-dichlorobenzoyl)amino)acetyl)amino)-3-methylbutyl)-5-oxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IXAZOMIB CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46CWK97Z3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。